Fpl 62064

Description

BenchChem offers high-quality Fpl 62064 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fpl 62064 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

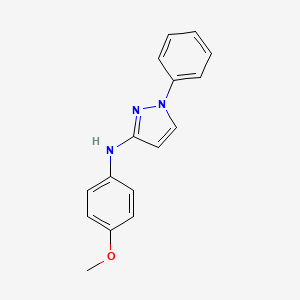

IUPAC Name |

N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLGNFJHVJIZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145670 | |

| Record name | Fpl 62064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103141-09-9 | |

| Record name | Fpl 62064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fpl 62064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FPL-64176 on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FPL-64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate) is a potent and selective non-dihydropyridine activator of L-type voltage-gated calcium channels (CaV1.x).[1] Unlike dihydropyridine agonists such as Bay K 8644, FPL-64176 exerts its effects through a distinct mechanism and binding site, making it a valuable pharmacological tool for studying calcium channel function and a lead compound in drug discovery.[2][3] This guide provides a comprehensive overview of the mechanism of action of FPL-64176, detailing its effects on channel kinetics, its binding characteristics, and the experimental protocols used for its characterization.

Core Mechanism of Action

FPL-64176 is a calcium channel modulator that specifically targets the L-type (CaV1) family of voltage-gated calcium channels.[1] Its primary effect is a dramatic potentiation of the inward calcium current. This is achieved not by altering the channel's single-channel conductance, but by profoundly modifying its gating kinetics.[4] The compound slows the transition rates between the open and closed conformations of the channel.[4]

Key mechanistic actions include:

-

Slowing of Activation and Deactivation: FPL-64176 significantly slows the kinetics of both channel activation upon depolarization and deactivation upon repolarization.[1][5] This leads to a prolonged influx of calcium for a given stimulus.

-

Increased Open Probability: Single-channel analyses reveal that FPL-64176 increases the probability of the channel being in the open state and greatly lengthens the mean open time.[4][6]

-

Hyperpolarizing Shift: The compound causes a hyperpolarizing shift in the voltage-dependence of activation and inactivation, typically around -10 mV.[3][7] This means the channels are more likely to open at more negative membrane potentials.

-

Dissociation from Gating Current: A critical finding is that FPL-64176 has minimal to no effect on the fundamental movement of the voltage sensor's gating charge.[1][5] This suggests that FPL-64176 does not directly affect the voltage-sensing mechanism itself, but rather the coupling between the voltage sensor movement and the subsequent opening and closing of the channel pore.[1][5] An intriguing hypothesis is that the drug may cause an inactivated state to become conducting.[1][5]

Quantitative Data Presentation

The effects of FPL-64176 have been quantified across various experimental systems. The following tables summarize this key data.

Table 1: Potency of FPL-64176 in Functional Assays

| Preparation / Cell Type | Assay | Parameter | Value | Reference |

| Guinea Pig Atria | Positive Inotropy | - | 40-fold more potent than Bay K 8644 | |

| Rat Tail Artery | Contraction | EC50 | 2.11 x 10⁻⁷ M (211 nM) | [2] |

| GH3 Cells | K⁺-dependent Ca²⁺ influx | EC50 | 1.2 x 10⁻⁷ M (120 nM) | [6] |

| CaV1.2 Channels | Current Amplitude Increase | EC50 | 103 nM | [8] |

| CaV1.3 Channels | Current Amplitude Increase | EC50 | 854 nM | [8] |

| L-type Ca²⁺ Channels | Activation | EC50 | 16 nM |

Table 2: Radioligand Binding and Electrophysiological Effects

| Parameter | Radioligand/Preparation | Value | Notes | Reference |

| Binding Inhibition | ||||

| IC50 | (+)-[³H]PN 200-110 (Rat Cardiac Membranes) | 1.04 x 10⁻⁵ M | Weak inhibition, indicating a distinct binding site from dihydropyridines. | [2] |

| IC50 | [³H]TA-3090 (Rat Cardiac Membranes) | 7.03 x 10⁻⁶ M | Weak inhibition of benzothiazepine binding. | [2] |

| Inhibition | [³H]D888 (Rat Cardiac Membranes) | 23% at 1 x 10⁻⁵ M | Very weak inhibition of phenylalkylamine binding. | [2] |

| Electrophysiology | ||||

| Current Enhancement | A7r5 Smooth Muscle Cells (1 µM FPL) | ~14-fold increase | Large stimulatory effect on L-type current. | [2] |

| Current Enhancement | CaV1.2 expressing BHK cells (1 µM FPL) | ~5-fold increase | For a voltage step from -90 mV to +10 mV. | [5] |

| Voltage Shift | Rat Ventricular Myocytes | ~10 mV negative shift | Shift in voltage dependence of activation and inactivation. | [7] |

Experimental Protocols

The characterization of FPL-64176's mechanism of action relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure macroscopic L-type calcium currents from an entire cell.[1][9][10]

-

Cell Preparation: Baby hamster kidney (BHK) cells stably expressing the CaV1.2, β1a, and α2δ1 calcium channel subunits, or isolated cardiac myocytes/smooth muscle cells, are used.[1]

-

Recording Solutions:

-

External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂ (or BaCl₂ as the charge carrier to increase current and reduce inactivation), 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂–5% CO₂.[9]

-

Internal (Pipette) Solution: Typically contains (in mM): 130 KCl (or CsCl to block K⁺ channels), 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA to buffer intracellular calcium, pH adjusted to 7.3.[9]

-

-

Procedure:

-

A glass micropipette with a resistance of 4-8 MΩ is filled with the internal solution and advanced towards a target cell.[11]

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[9]

-

Further suction is applied to rupture the membrane patch, establishing the whole-cell configuration, allowing electrical access to the cell's interior.[10]

-

The cell is voltage-clamped at a holding potential (e.g., -90 mV) to keep the channels in a resting state.

-

Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the L-type calcium channels, and the resulting ionic currents are recorded before and after the application of FPL-64176 to the external solution.[1]

-

-

Data Analysis: Changes in current amplitude, activation kinetics, deactivation kinetics (from tail currents upon repolarization), and the current-voltage (I-V) relationship are analyzed.[1][7]

Single-Channel Patch-Clamp Recording

This method allows for the direct observation of the gating of individual ion channels.[4]

-

Configuration: The cell-attached configuration is typically used, where a giga-seal is formed, but the cell membrane is not ruptured. This preserves the intracellular environment.[9]

-

Procedure:

-

Following giga-seal formation, a depolarizing potential is applied to the patch of membrane under the pipette to elicit channel openings.

-

Currents are recorded in the absence and presence of FPL-64176 in the pipette solution.

-

-

Data Analysis: Analysis focuses on parameters of individual channel events, including mean open time, mean closed time, and open probability (the fraction of time the channel spends in the open state).[4][6] FPL-64176 is observed to increase mean open time and open probability without changing the unitary conductance.[4]

Radioligand Binding Assay

These assays are used to determine the binding site and affinity of FPL-64176.[2][12]

-

Membrane Preparation:

-

Tissue (e.g., rat cardiac ventricles) or cells are homogenized in a cold lysis buffer.[13]

-

The homogenate is centrifuged to pellet the membranes containing the L-type calcium channels.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[13] Protein concentration is determined via an assay like the BCA assay.[13]

-

-

Competitive Binding Protocol:

-

A fixed concentration of a radiolabeled ligand known to bind to the L-type channel (e.g., (+)-[³H]PN 200-110 for the dihydropyridine site) is incubated with the membrane preparation.[2][14]

-

Increasing concentrations of unlabeled FPL-64176 are added to compete for binding with the radioligand.[12]

-

The mixture is incubated to allow binding to reach equilibrium.[13]

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand in the solution.[15]

-

The radioactivity trapped on the filters is quantified using a scintillation counter.[13]

-

-

Data Analysis: The concentration of FPL-64176 that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined.[12] High IC50 values for FPL-64176 in competition with ligands for the dihydropyridine, phenylalkylamine, and benzothiazepine sites indicate that it acts at a novel, distinct site.[2]

Mandatory Visualizations

Signaling and Experimental Diagrams

Caption: FPL-64176 modifies L-type channel gating by slowing transitions.

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

FPL-64176 is a unique and powerful activator of L-type calcium channels. Its mechanism is characterized by a dramatic slowing of channel gating kinetics, leading to prolonged calcium influx, without directly affecting the voltage sensor's charge movement.[1][5] It acts at a site allosterically distinct from other major classes of calcium channel modulators, underscoring its utility as a specific tool for investigating the structure-function relationship of L-type channels.[2][16] For researchers in cardiovascular physiology, neurobiology, and drug development, FPL-64176 remains an indispensable compound for modulating and probing the intricate functions of L-type calcium channels.

References

- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Patch Clamp Protocol [labome.com]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Allosteric interactions at L-type calcium channels between FPL 64176 and the enantiomers of the dihydropyridine Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]

FPL-64176: A Comprehensive Technical Guide to a Non-Dihydropyridine Ca2+ Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-64176 stands as a pivotal pharmacological tool in the study of L-type voltage-gated Ca2+ channels (CaV1.x). As a non-dihydropyridine activator, its unique mechanism of action distinguishes it from other Ca2+ channel agonists, making it an invaluable compound for dissecting the intricate processes of calcium signaling. This technical guide provides an in-depth exploration of FPL-64176, encompassing its mechanism of action, key experimental data, and detailed protocols for its application in research settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize FPL-64176 in their investigations of Ca2+ channel function and modulation.

Mechanism of Action

FPL-64176 is a potent and selective activator of L-type Ca2+ channels.[1] Unlike dihydropyridine agonists such as Bay K 8644, FPL-64176 modulates channel activity through a distinct mechanism.[2] Its primary effects are characterized by a significant increase in the macroscopic inward Ca2+ current, a pronounced slowing of both activation and deactivation kinetics, and a prolongation of the mean open time of the channel.[3][4][5]

This modulation of channel gating is thought to arise from FPL-64176 decreasing the transition rates between the open and closed conformations of the channel.[5] Electrophysiological studies have revealed that FPL-64176 enhances the L-type Ca2+ current amplitude by approximately 14-fold in A7r5 smooth muscle cells.[2] Notably, while profoundly affecting ionic currents, FPL-64176 has minimal impact on the gating charge movement, suggesting it influences the coupling of the voltage sensor to the pore-opening mechanism rather than the voltage sensor's movement itself.[4] Furthermore, FPL-64176 exhibits selectivity for L-type over N-type Ca2+ channels, and in some neuronal contexts, it has been shown to inhibit N-type currents.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of FPL-64176 activity across various experimental systems.

Table 1: Potency of FPL-64176 in Functional Assays

| Parameter | Cell Type/Tissue | CaV Subtype | Value | Reference |

| EC50 | Rat Tail Artery | Endogenous L-type | 2.11 x 10⁻⁷ M | [2] |

| EC50 | Guinea Pig Atria | Endogenous L-type | 16 nM | [1] |

| EC50 | tsA-201 cells | CaV1.2 | 103 ± 40 nM | |

| EC50 | tsA-201 cells | CaV1.3 | 854 ± 236 nM |

Table 2: Inhibition Constants of FPL-64176 in Radioligand Binding Assays

| Radioligand | Preparation | IC50 | Reference |

| (+)-[³H]PN 200-110 | Rat Cardiac Membranes | 1.04 x 10⁻⁵ M | [2] |

| [³H]D888 | Rat Cardiac Membranes | > 1 x 10⁻⁵ M (23% inhibition) | [2] |

| [³H]TA-3090 | Rat Cardiac Membranes | 7.03 x 10⁻⁶ M | [2] |

Experimental Protocols

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is adapted from studies investigating the effects of FPL-64176 on L-type Ca2+ currents in heterologous expression systems and native cells.[2][4]

Objective: To measure the effect of FPL-64176 on L-type Ca2+ channel currents.

Materials:

-

Cells: HEK293 or tsA-201 cells stably or transiently expressing the desired CaV1.x channel subunits (α1, β, and α2δ), or primary cells such as cardiomyocytes or smooth muscle cells.

-

External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 HEPES, 1 MgCl₂, 10 BaCl₂ or CaCl₂ (as the charge carrier), pH adjusted to 7.4 with TEA-OH.

-

Internal Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

FPL-64176 Stock Solution: 1 mM in DMSO, stored at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

Procedure:

-

Culture cells on glass coverslips to an appropriate density for recording.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Form a giga-ohm seal between a borosilicate glass micropipette (2-5 MΩ resistance) filled with the internal solution and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Ca2+ channel currents.

-

Establish a stable baseline recording of the currents in the control external solution.

-

Perfuse the recording chamber with the external solution containing the desired concentration of FPL-64176.

-

Repeat the voltage-step protocol to record currents in the presence of FPL-64176.

-

To assess washout, perfuse with the control external solution. Note that the washout of FPL-64176 can be slow.[2]

-

Data Analysis: Measure the peak current amplitude, activation and deactivation kinetics, and current-voltage (I-V) relationship before and after FPL-64176 application.

Radioligand Binding Assay

This protocol is a general guideline based on studies investigating the interaction of FPL-64176 with L-type Ca2+ channels.[2]

Objective: To determine the affinity of FPL-64176 for the L-type Ca2+ channel using a competitive binding assay.

Materials:

-

Membrane Preparation: Crude membrane fractions from tissues (e.g., rat heart, brain) or cells expressing the target Ca2+ channel.

-

Radioligand: A tritiated L-type Ca2+ channel antagonist, such as (+)-[³H]PN 200-110.

-

Binding Buffer (in mM): 50 Tris-HCl, pH 7.4.

-

FPL-64176: A range of concentrations for competition.

-

Non-specific Binding Control: A high concentration of an unlabeled L-type Ca2+ channel blocker (e.g., 1 µM nifedipine).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare membrane homogenates from the tissue or cells of interest.

-

In a polypropylene tube, add the membrane preparation (50-100 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of FPL-64176 or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the FPL-64176 concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.

Intracellular Ca2+ Imaging

This protocol provides a general framework for measuring changes in intracellular Ca2+ concentration in response to FPL-64176 using fluorescent Ca2+ indicators.

Objective: To visualize and quantify the increase in intracellular Ca2+ concentration mediated by FPL-64176 activation of L-type Ca2+ channels.

Materials:

-

Cells: Adherent cells cultured on glass-bottom dishes or coverslips.

-

Fluorescent Ca2+ Indicator: Fura-2 AM or Fluo-4 AM.

-

Pluronic F-127: To aid in dye loading.

-

Physiological Saline Solution (PSS) (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

FPL-64176 Stock Solution: 1 mM in DMSO.

-

Fluorescence microscope equipped with an appropriate filter set, a light source, and a sensitive camera.

Procedure:

-

Dye Loading:

-

Prepare a loading solution containing the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%) in PSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with PSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage and perfuse with PSS.

-

Acquire a baseline fluorescence signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

Apply FPL-64176 at the desired concentration to the cells via the perfusion system.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380). This ratio is proportional to the intracellular Ca2+ concentration.

-

For Fluo-4, express the change in fluorescence as a relative change from baseline (ΔF/F₀).

-

Quantify the peak amplitude, duration, and kinetics of the Ca2+ transient induced by FPL-64176.

-

Visualizations

Signaling Pathway of FPL-64176 Action

Caption: FPL-64176 activates L-type Ca2+ channels, leading to increased Ca2+ influx and downstream signaling.

Experimental Workflow for Electrophysiology

Caption: Workflow for investigating FPL-64176 effects using whole-cell patch-clamp electrophysiology.

Logical Relationship in Competitive Binding Assay

Caption: FPL-64176 competes with a radiolabeled antagonist for binding to the L-type Ca2+ channel.

References

- 1. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-schistosomal action of the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Effects of FPL-64176 on Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-64176, a novel nondihydropyridine compound, is a potent and selective activator of L-type Ca2+ channels (CaV1.x).[1][2] Its unique mechanism of action, distinct from dihydropyridine agonists like Bay K 8644, has made it an invaluable tool for investigating the intricacies of cardiac excitation-contraction coupling and calcium signaling.[2][3] This technical guide provides a comprehensive overview of the cellular effects of FPL-64176 on cardiac myocytes, detailing its impact on ion channels, intracellular calcium dynamics, and the underlying experimental methodologies.

Core Mechanism of Action: L-type Ca2+ Channel Modulation

FPL-64176 exerts its primary effects by directly modulating the function of L-type calcium channels in the sarcolemma of cardiac myocytes.[1] Unlike dihydropyridines, FPL-64176 is believed to bind to a novel site on the channel protein.[2] This interaction leads to a dramatic alteration in channel gating kinetics, characterized by:

-

Prolonged Channel Openings: FPL-64176 significantly increases the open time of single L-type Ca2+ channels.[3]

-

Slowed Activation and Inactivation: The compound slows both the rate of channel activation upon depolarization and the subsequent inactivation, leading to a sustained inward Ca2+ current.[1][3]

-

Hyperpolarizing Shift: FPL-64176 causes a negative shift of approximately 10 mV in the voltage dependence of both activation and inactivation.[3]

These modifications result in a substantial increase in the macroscopic inward Ca2+ current during the action potential plateau, which is the cornerstone of its physiological effects.[1]

Quantitative Effects of FPL-64176 on Cardiac Myocytes

The following tables summarize the key quantitative effects of FPL-64176 as reported in the literature.

| Parameter | Value | Species/Cell Type | Reference |

| EC50 for L-type Ca2+ Channel Activation | 16 nM | Guinea pig atria | |

| EC50 for Contractile Response | 2.11 x 10-7 M | Rat tail artery | [2] |

| Increase in L-type Ca2+ Current Amplitude | ~14-fold | A7r5 smooth muscle cells | [2] |

| Increase in L-type Ca2+ Current Amplitude | ~5-fold (at +10 mV from -90 mV) | BHK cells expressing CaV1.2 |

Table 1: Potency and Efficacy of FPL-64176

| Parameter | Control | FPL-64176 (150 µM) | Species | Reference |

| RyR2 Open Probability (Po) | 0.070 ± 0.021 | 0.378 ± 0.086 | Human/Dog | [4] |

Table 2: Effect of FPL-64176 on Cardiac Ryanodine Receptor (RyR2)

Impact on Cardiac Myocyte Physiology

The profound modulation of L-type Ca2+ channels by FPL-64176 translates into significant alterations in cardiac myocyte physiology:

-

Increased Intracellular Calcium Transients: The enhanced Ca2+ influx directly leads to larger and more prolonged intracellular calcium transients.[5][6] This is a consequence of both the direct entry of Ca2+ and the subsequent amplification through calcium-induced calcium release (CICR) from the sarcoplasmic reticulum.

-

Positive Inotropic Effect: The elevated intracellular Ca2+ concentration enhances the activation of the myofilaments, resulting in a potent positive inotropic (contractility-enhancing) effect. FPL-64176 is reportedly 40-fold more potent than Bay K 8644 as a positive inotrope in guinea pig atria.

-

Prolongation of Action Potential Duration: The sustained inward Ca2+ current during the plateau phase of the action potential delays repolarization, leading to a significant prolongation of the action potential duration.

Secondary Target: Ryanodine Receptors

Interestingly, beyond its primary effect on L-type Ca2+ channels, FPL-64176 has been shown to directly activate cardiac ryanodine receptors (RyR2), the Ca2+ release channels on the sarcoplasmic reticulum.[4] It increases the open probability of RyR2 by prolonging open times and decreasing closed times.[4] This effect is achieved by increasing the sensitivity of RyR2 to Ca2+-induced activation at low Ca2+ concentrations and suppressing Ca2+-induced inactivation at high Ca2+ concentrations.[4] This dual action on both the trigger (L-type Ca2+ channels) and the amplifier (RyR2) of CICR makes FPL-64176 a particularly potent modulator of cardiac calcium signaling.

Signaling Pathways and Logical Relationships

Caption: Signaling pathway of FPL-64176 in cardiac myocytes.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Current

Objective: To measure the effect of FPL-64176 on macroscopic L-type Ca2+ currents in isolated cardiac myocytes.

Methodology:

-

Cell Isolation: Isolate ventricular myocytes from adult rats or guinea pigs using enzymatic digestion.

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 CsCl, 2 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 20 CsCl, 5 MgATP, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the myocyte at a holding potential of -80 mV to inactivate Na+ channels.

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type Ca2+ currents.

-

Record baseline currents and then perfuse the cell with the external solution containing FPL-64176 (e.g., 1 µM) and record the potentiated currents.

-

-

Data Analysis: Measure the peak inward current amplitude, time to peak, and inactivation kinetics before and after drug application.

Caption: Experimental workflow for whole-cell patch-clamp.

Measurement of Intracellular Calcium Transients

Objective: To visualize and quantify the effect of FPL-64176 on intracellular Ca2+ transients.

Methodology:

-

Cell Preparation: Isolate cardiac myocytes as described above.

-

Dye Loading: Incubate the myocytes with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological saline solution.

-

Imaging Setup:

-

Place the coverslip with dye-loaded cells on the stage of a confocal or epifluorescence microscope.

-

Perfuse the cells with a Tyrode's solution.

-

-

Recording:

-

Electrically pace the myocytes at a constant frequency (e.g., 1 Hz) to elicit steady-state Ca2+ transients.

-

Record baseline fluorescence changes.

-

Introduce FPL-64176 into the perfusate and continue recording.

-

-

Data Analysis: Measure the amplitude, rise time, and decay kinetics of the Ca2+ transients before and after FPL-64176 application.

Single-Channel Recording of Ryanodine Receptors

Objective: To determine the direct effect of FPL-64176 on the activity of single RyR2 channels.

Methodology:

-

SR Vesicle Preparation: Isolate heavy sarcoplasmic reticulum (SR) vesicles from cardiac muscle homogenates.

-

Planar Lipid Bilayer: Fuse the SR vesicles into a planar lipid bilayer separating two chambers (cis and trans).

-

Solutions:

-

Cis (cytoplasmic) and Trans (luminal) Solutions (in mM): 250 KCl, 20 HEPES, pH 7.4. Add CaCl2 to the cis chamber to achieve the desired free [Ca2+].

-

-

Recording:

-

Record single-channel currents under control conditions.

-

Add FPL-64176 to the cis chamber and record channel activity.

-

-

Data Analysis: Determine the open probability (Po), mean open time, and mean closed time of the RyR2 channel in the absence and presence of FPL-64176.

Conclusion

FPL-64176 is a powerful pharmacological tool that has significantly advanced our understanding of cardiac myocyte physiology. Its potent and specific activation of L-type Ca2+ channels, coupled with a direct effect on RyR2, provides a unique mechanism for profoundly augmenting cardiac contractility. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to utilize FPL-64176 in their investigations of cardiac function and pathophysiology.

References

- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of cardiac ryanodine receptors by the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of FPL 64176 on Ca transients in voltage-clamped rat venticular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of FPL 64176 on Ca transients in voltage-clamped rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

FPL-64176: An In-depth Technical Guide to its Effects on Neuronal Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-64176, a methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, is a potent and selective activator of L-type voltage-gated calcium channels (CaV1.x).[1] As a non-dihydropyridine compound, it represents a distinct class of calcium channel modulators. This technical guide provides a comprehensive overview of the effects of FPL-64176 on neuronal calcium signaling, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Mechanism of Action

FPL-64176 enhances L-type calcium channel activity through a unique mechanism that distinguishes it from other calcium channel agonists like Bay K 8644. It dramatically increases the macroscopic inward current through L-type calcium channels by prolonging the open state of the channel.[2] This is achieved by significantly slowing the rates of both activation and deactivation of the channel.[2] Single-channel analysis has revealed that FPL-64176 increases the probability of channel opening and the mean channel open time, without altering the unitary conductance of the channel.[3] This suggests that FPL-64176 modifies the gating kinetics of the channel, favoring a prolonged open conformation. Interestingly, its binding site is thought to be distinct from that of dihydropyridines.[2]

Quantitative Data on FPL-64176 Effects

The following tables summarize the quantitative data on the effects of FPL-64176 on neuronal calcium signaling, compiled from various studies.

Table 1: Potency and Efficacy of FPL-64176 on L-type Ca²⁺ Channels

| Parameter | Value | Cell Type/Preparation | Reference |

| EC₅₀ | 16 nM | Guinea pig atria | [1] |

| EC₅₀ | 2.11 x 10⁻⁷ M | Rat tail artery | [2] |

| Potency vs. Bay K 8644 | 40-fold more potent | Guinea pig atria | [1] |

| Maximum Tension Response vs. (S)-Bay K 8644 | ~2-fold higher | Rat tail artery | [2] |

Table 2: Electrophysiological Effects of FPL-64176 on L-type Ca²⁺ Currents

| Parameter | Effect | Concentration | Cell Type | Reference |

| L-type Ca²⁺ Current Amplitude | ~14-fold increase | Not specified | A7r5 smooth muscle cells | [2] |

| L-type Ca²⁺ Current Amplitude | Increased | 1 µM | Neonatal rat ventricular myocytes | [NA] |

| Activation Kinetics | Slowed | 1 µM | Neonatal rat ventricular myocytes | [NA] |

| Inactivation Kinetics | Slowed | 1 µM | Neonatal rat ventricular myocytes | [NA] |

| Current-Voltage Relationship | Hyperpolarizing shift | 1 µM | Neonatal rat ventricular myocytes | [NA] |

Table 3: Effects of FPL-64176 on N-type Ca²⁺ Channels

| Parameter | Effect | Concentration | Cell Type | Reference |

| N-type Ca²⁺ Current | Inhibition of the majority of whole-cell current | 10 µM | HEK cells expressing recombinant N-type channels | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate experimental design and replication.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of FPL-64176 on the activity of voltage-gated calcium channels in individual neurons.

1. Cell Preparation:

-

Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons are cultured on glass coverslips.

-

For experiments on specific channel subtypes, cells (e.g., HEK293) can be transfected with the cDNA encoding the desired channel subunits.

2. Recording Solutions:

-

External (Bath) Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 CaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

3. Recording Procedure:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and positioned to form a gigaohm seal with the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

Depolarizing voltage steps are applied to elicit calcium currents.

-

A stable baseline recording is established before the application of FPL-64176.

-

FPL-64176 is applied to the bath at the desired concentration, and the effects on current amplitude and kinetics are recorded.

Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in response to FPL-64176.

1. Cell Preparation:

-

Neurons are cultured on glass-bottom dishes or coverslips.

2. Calcium Indicator Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (1-5 µM) or Fluo-4 AM (1-5 µM).

-

The dye is dissolved in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing a small amount of Pluronic F-127 to aid in dye solubilization.

-

Cells are incubated with the dye solution for 30-45 minutes at 37°C in the dark.

-

After incubation, the cells are washed with the physiological salt solution to remove excess dye and are allowed to de-esterify the dye for at least 30 minutes before imaging.

3. Imaging Procedure:

-

The dish or coverslip is mounted on the stage of a fluorescence microscope equipped with an appropriate excitation light source and emission filters for the chosen dye.

-

A baseline fluorescence is recorded before the addition of FPL-64176.

-

FPL-64176 is added to the imaging chamber at the desired concentration.

-

Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are recorded over time.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the calcium concentration.

Signaling Pathways and Visualizations

FPL-64176-induced activation of L-type calcium channels leads to an influx of calcium into the neuron, which then acts as a second messenger to initiate a variety of downstream signaling cascades.

Caption: Signaling pathway of FPL-64176-mediated neuronal calcium signaling.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

- 1. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

FPL-64176: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-64176, chemically known as methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, is a potent and selective L-type calcium channel activator.[1] Unlike classical calcium channel modulators such as dihydropyridines, verapamil, and diltiazem, FPL-64176 interacts with a distinct site on the channel protein, making it a valuable pharmacological tool for investigating the structure and function of L-type calcium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed experimental protocols for the characterization of FPL-64176, along with a summary of its key pharmacological data.

Discovery and Rationale

FPL-64176 was first described in 1993 as the pioneering example of a new class of calcium channel activators.[1] Its discovery was the result of quantitative structure-activity relationship (QSAR) studies on a series of less potent benzoylpyrroles. The inclusion of a 2-(phenylmethyl)benzoyl substituent was a key structural modification that led to a significant enhancement in potency.[1] FPL-64176 is an achiral molecule and exhibits "clean" pharmacology with no partial agonist properties, demonstrating higher efficacy than the commonly used L-type calcium channel agonist, Bay K 8644.[1]

Synthesis

The synthesis of FPL-64176 and its analogues was first reported by Baxter et al. in the Journal of Medicinal Chemistry in 1993.[1] The core of the synthesis involves the construction of the substituted pyrrole ring system. While the detailed, step-by-step protocol requires access to the full publication, the general synthetic strategy can be outlined as a multi-step process likely involving the condensation of appropriate precursors to form the pyrrole ring, followed by acylation and esterification to introduce the benzoyl and methyl carboxylate moieties, respectively.

Pharmacological Data

The pharmacological activity of FPL-64176 has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: Potency of FPL-64176 in Functional Assays

| Assay | Preparation | Parameter | Value (µM) | Reference |

| Calcium Uptake | GH3 cells | EC50 | ~0.015 | [1] |

| Contractility | Guinea pig atria | EC50 | 0.049 | [1] |

| Contractile Response | Rat tail artery | EC50 | 0.211 | [2] |

| K+-dependent Ca2+ influx | GH3 cells | EC50 | 0.12 | [3] |

Table 2: Inhibitory Activity of FPL-64176 and Antagonists

| Ligand | Assay | Preparation | Parameter | Value (µM) | Reference |

| FPL-64176 | (+)-[3H]PN 200-110 Binding | Rat cardiac membranes | IC50 | 10.4 | [2] |

| FPL-64176 | [3H]TA-3090 Binding | Rat cardiac membranes | IC50 | 7.03 | [2] |

| FPL-64176 | [3H]D888 Binding | Rat cardiac membranes | % Inhibition @ 10µM | 23% | [2] |

| Nifedipine | Relaxation of FPL-64176 induced contraction | Rat tail artery | IC50 | 0.00522 | [2] |

| Verapamil | Relaxation of FPL-64176 induced contraction | Rat tail artery | IC50 | 0.131 | [2] |

| Diltiazem | Relaxation of FPL-64176 induced contraction | Rat tail artery | IC50 | 0.195 | [2] |

Mechanism of Action: L-Type Calcium Channel Modulation

FPL-64176 exerts its effects by directly binding to and activating L-type voltage-gated calcium channels. This interaction leads to a dramatic increase in the macroscopic inward calcium current.[4][5] The primary mechanism involves a significant alteration of the channel's gating properties. Specifically, FPL-64176 slows both the activation and deactivation kinetics of the L-type calcium channel.[4][5][6] This results in prolonged channel openings and a slower return to the closed state upon repolarization.[6] Interestingly, FPL-64176 does not appear to significantly affect the fundamental movements of the channel's voltage sensors (gating currents), suggesting that it influences the coupling between voltage sensing and the opening/closing of the channel pore.[4] One proposed hypothesis is that FPL-64176 may render an inactivated state of the channel conductive.[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of FPL-64176 on L-type calcium currents in isolated cardiac myocytes or other excitable cells.

5.1.1. Cell Preparation:

-

Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.

-

Store the isolated cells in a solution at 4°C for use within 5 hours.

5.1.2. Recording Solutions:

-

External Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 - 5% CO2.

-

Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.

5.1.3. Recording Procedure:

-

Transfer cells to a recording chamber on an inverted microscope and perfuse with the external solution at ~1.5 mL/min.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-6 MΩ when filled with the internal solution.

-

Establish a gigaohm seal with a selected cell and then rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a potential of -70 mV.

-

Elicit calcium currents using depolarizing voltage steps (e.g., 200 ms pulses from -70 mV to +20 mV in 10 mV increments).

-

After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of FPL-64176 (e.g., 1 µM).

-

Record calcium currents in the presence of FPL-64176 and analyze changes in current amplitude, activation, and deactivation kinetics.

Calcium Uptake Assay

This protocol measures FPL-64176-induced calcium influx in a cell population, such as GH3 pituitary cells.

5.2.1. Cell Culture:

-

Culture GH3 cells in a suitable medium (e.g., Ham's F-10 with horse and fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

5.2.2. Assay Procedure:

-

Plate GH3 cells in 96-well plates and grow to near confluence.

-

On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of FPL-64176 to the wells.

-

Induce depolarization with a high potassium solution.

-

Measure the change in fluorescence using a fluorescence plate reader to determine the increase in intracellular calcium concentration.

-

Calculate the EC50 value from the concentration-response curve.

Conclusion

FPL-64176 is a unique and powerful pharmacological tool for the study of L-type calcium channels. Its distinct mechanism of action, characterized by a profound slowing of channel kinetics without affecting gating charge movement, sets it apart from other calcium channel modulators. The detailed experimental protocols and compiled pharmacological data in this guide provide a valuable resource for researchers utilizing FPL-64176 to investigate calcium signaling and its role in various physiological and pathological processes.

References

- 1. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FPL-64176 Binding Site on Cav1.2 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of FPL-64176, a potent L-type calcium channel agonist, on the Cav1.2 voltage-gated calcium channel. This document collates key quantitative data, details established experimental protocols, and presents visual representations of the underlying molecular interactions and experimental workflows.

Introduction to FPL-64176 and its Effects on Cav1.2

FPL-64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate) is a non-dihydropyridine small molecule that acts as a potent activator of L-type calcium channels, particularly the Cav1.2 subtype, which is crucial in cardiac and smooth muscle function.[1] Unlike dihydropyridine agonists like Bay K 8644, FPL-64176 is believed to interact with a distinct binding site on the channel, leading to a unique modulation of its gating properties.[2]

The primary effects of FPL-64176 on Cav1.2 channels are a dramatic increase in the macroscopic inward current, a significant slowing of both activation and deactivation kinetics, and a prolongation of channel open time.[1][3] This results in enhanced calcium influx through the channel. Notably, FPL-64176's effects on ionic currents are profound, while it has little to no discernible effect on the gating currents, suggesting that it modulates the coupling between the voltage sensor movement and the opening and closing of the channel pore rather than the movement of the voltage sensor itself.[1][4]

Quantitative Data on FPL-64176 Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of FPL-64176 on Cav1.2 channels from various studies.

Table 1: Potency of FPL-64176 on Cav1.2 and Related Channels

| Channel | Parameter | Value | Species/Cell Line | Reference |

| Cav1.2 | EC50 (current potentiation) | 103 ± 40 nM | Human (HEK cells) | [5] |

| Cav1.3 | EC50 (current potentiation) | 854 ± 236 nM | Human (HEK cells) | [5] |

| Cav1.3+V (mutant) | EC50 (current potentiation) | 99 ± 5 nM | Human (HEK cells) | [5] |

| L-type Ca2+ channels | EC50 (activation) | 16 nM | Guinea pig atria | [6] |

| L-type Ca2+ channels | EC50 (contractile response) | 2.11 x 10-7 M | Rat tail artery | [7] |

Table 2: Electrophysiological Effects of FPL-64176 on Cav1.2 Channels

| Parameter | Condition | Effect | Species/Cell Line | Reference |

| Peak Inward Current | 1 µM FPL-64176 | ~5-fold enhancement (at +10 mV) | Rabbit (BHK cells) | [1] |

| Deactivation | 1 µM FPL-64176 | Dramatically slowed | Rabbit (BHK cells) | [1] |

| Activation | 1 µM FPL-64176 | Dramatically slowed | Rabbit (BHK cells) | [1] |

| Single Channel Open Time | FPL-64176 | Increased | PC12 cells | [3] |

| Single Channel Open Probability | FPL-64176 | Increased | PC12 cells | [3] |

The FPL-64176 Binding Site on Cav1.2

Mutagenesis studies have been instrumental in identifying the key structural determinants for FPL-64176's action on the Cav1.2 channel. The binding site is located on the extracellular side of the channel and involves residues within the third homologous domain (Domain III).[8][9] Specifically, the transmembrane segment 5 (IIIS5), the pore-forming loop (P-loop), and the extracellular linker between IIIS5 and the P-loop (IIIS5-3P loop) are critical for its modulatory effects.[5]

While the precise amino acid interactions have not been fully elucidated by structural biology, mutagenesis studies comparing the more sensitive Cav1.2 and the less sensitive Cav1.3 channels have highlighted the importance of the divergent amino acids in the IIIS5-3P loop for the potency of FPL-64176.[5][10]

Proposed Mechanism of Action

FPL-64176 acts as an allosteric modulator of the Cav1.2 channel. Upon binding, it is thought to induce a conformational change that stabilizes the open state of the channel, thereby prolonging calcium influx. The observation that FPL-64176 slows both activation and deactivation suggests that it hinders the transitions between the closed, open, and inactivated states of the channel. One proposed model is that FPL-64176 causes a previously non-conducting inactivated state to become conducting without altering the fundamental movements of the voltage-sensing domains.[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the FPL-64176 binding site and its effects on Cav1.2 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the Cav1.2 channels in the membrane of a single cell.

Objective: To characterize the effects of FPL-64176 on the amplitude and kinetics of Cav1.2 currents.

Cell Preparation:

-

HEK-293 or BHK cells stably expressing the human or rabbit Cav1.2 α1c subunit, along with β and α2δ auxiliary subunits, are commonly used.

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., DMEM supplemented with 10% FBS and selection antibiotics).

Solutions:

-

External Solution (in mM): 160 TEA-Cl, 2 BaCl2 (or CaCl2), 10 HEPES. pH adjusted to 7.4 with TEA-OH. Ba2+ is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

-

Internal (Pipette) Solution (in mM): Composition can vary, but a typical solution contains Cs+ to block K+ channels, a calcium chelator, and ATP. For example: 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 10 HEPES. pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV to -90 mV.

-

Currents are elicited by depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV).

-

FPL-64176 is applied to the external solution via a perfusion system.

-

Currents are recorded before and after drug application to determine its effects.

References

- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational changes induced in voltage-gated calcium channel Cav1.2 by BayK 8644 or FPL64176 modify the kinetics of secretion independently of Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 4. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 7. Reviving Cav1.2 as an attractive drug target to treat bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Conformational Changes Induced in Voltage-gated Calcium Channel Cav1.2 by BayK 8644 or FPL64176 Modify the Kinetics of Secretion Independently of Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FPL-64176 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-64176 is a potent and selective nondihydropyridine activator of L-type voltage-gated calcium channels (CaV1.x).[1] Its distinct mechanism of action, characterized by a dramatic increase in macroscopic inward current and significant slowing of channel activation and deactivation kinetics, makes it a valuable pharmacological tool for studying L-type calcium channel function and physiology.[2][3] These application notes provide detailed protocols for utilizing FPL-64176 in patch-clamp electrophysiology experiments to characterize its effects on L-type calcium channels.

Mechanism of Action

FPL-64176 enhances L-type calcium channel currents by modifying the channel's gating properties. Unlike dihydropyridine agonists such as Bay K 8644, FPL-64176 induces a more pronounced prolongation of channel open time and slows the transition to closed or inactivated states.[4] This results in a significant increase in the overall calcium influx during depolarization. Notably, studies have shown that FPL-64176's effects on ionic currents are profound, while its impact on the underlying gating charge movement is minimal, suggesting an alteration in the coupling between the voltage sensor and the channel pore.[2][3] In contrast to its potentiation of L-type channels, FPL-64176 has been observed to inhibit N-type calcium channels at higher concentrations, a critical consideration for studies in neuronal preparations.[5]

Signaling Pathway of FPL-64176

Data Presentation

Electrophysiological Effects of FPL-64176 on L-type Ca²⁺ Channels

| Parameter | Vehicle Control | FPL-64176 (1 µM) | Fold Change / Effect | Reference |

| Peak Inward Current | Normalized to 1 | ~5-fold increase | Enhancement of current amplitude | [3] |

| Activation Kinetics | Fast | Dramatically slowed | Slower rate of rise of the current | [2][6] |

| Deactivation Kinetics | Fast | Dramatically slowed | Prolonged tail currents | [2][6] |

| Inactivation | Present | Slowed | Slower decay of current during depolarization | [4] |

| Voltage-dependence of Activation | Standard | ~10 mV negative shift | Channels activate at more hyperpolarized potentials | [4] |

| Voltage-dependence of Inactivation | Standard | ~10 mV negative shift | Increased channel availability at negative potentials | [4] |

Single-Channel Properties Modified by FPL-64176

| Parameter | Vehicle Control | FPL-64176 | Effect | Reference |

| Mean Open Time | Short | Greatly lengthened | Prolonged channel openings | [4][7] |

| Open Probability | Low | Increased | More frequent or longer channel openings | [5][7] |

| Mean Closed Time | Standard | Modest effect | Minimal change in the duration of closed states | [4] |

| Unitary Conductance | Unchanged | Unchanged | No difference in the ion flow rate through a single open channel | [5] |

Experimental Protocols

Preparation of FPL-64176 Stock Solution

-

Compound Information : FPL-64176 (Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate), Molecular Weight: 347.41 g/mol .

-

Solvent : Prepare a 1 mM stock solution in high-quality DMSO or ethanol.

-

Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solution : On the day of the experiment, dilute the stock solution to the final desired concentration (typically 1 µM) in the external recording solution.[2][6] Ensure thorough mixing. The effects of FPL-64176 are typically observed within seconds of application.[6]

Whole-Cell Patch-Clamp Protocol for L-type Ca²⁺ Current Recording

This protocol is a general guideline and may require optimization based on the specific cell type and recording system.

1. Solutions and Reagents

| Solution Type | Component | Concentration (mM) |

| External Solution | NaCl | 140 |

| KCl | 6 | |

| MgCl₂ | 1.5 | |

| CaCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Internal (Pipette) Solution | Cs-methanesulfonate | 100 |

| CsCl | 40 | |

| MgCl₂ | 0.75 | |

| Mg-ATP | 5 | |

| EGTA | 5 | |

| HEPES | 10 | |

| pH adjusted to 7.2 with CsOH |

Note: Cesium (Cs⁺) is used in the internal solution to block outward potassium currents, which can contaminate the recording of inward calcium currents.

2. Cell Preparation

-

Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, cardiomyocytes, or smooth muscle cells) on glass coverslips suitable for microscopy and patch-clamping.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the recording chamber with the external solution.

3. Pipette Preparation

-

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

-

Fire-polish the pipette tips to a resistance of 3-5 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.

4. Whole-Cell Recording Procedure

-

Establish a Gigaohm Seal : Approach a target cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Rupture the Membrane : Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

-

Cell Dialysis : Allow the internal solution to equilibrate with the cell's cytoplasm for 2-3 minutes before starting the recording protocol.

-

Voltage-Clamp Protocol :

-

Set the holding potential to -40 mV to inactivate most low-voltage-activated channels.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 5 mV increments for 200 ms) to elicit L-type calcium currents.

-

Record the resulting currents using a patch-clamp amplifier and data acquisition software.

-

-

Data Acquisition :

-

Record baseline currents in the external solution (vehicle control).

-

Perfuse the recording chamber with the external solution containing the desired concentration of FPL-64176 (e.g., 1 µM).

-

Allow sufficient time for the drug to take effect (typically within a few minutes) and repeat the voltage-clamp protocol.

-

To study washout, perfuse the chamber with the FPL-64176-free external solution. Note that the washout for FPL-64176 can be slow.

-

Experimental Workflow

References

- 1. Activation of cardiac ryanodine receptors by the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-Cell Patch Clamp Recordings [bio-protocol.org]

- 3. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Using FPL-64176 for L-Type Calcium Channel Activation in Calcium Imaging Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

FPL-64176 is a potent, non-dihydropyridine activator of L-type voltage-gated calcium channels (CaV1.x).[1] Unlike many other calcium channel agonists, FPL-64176 has a distinct mechanism of action, making it a valuable pharmacological tool for studying Ca2+ signaling pathways.[2][3] It induces a significant and sustained influx of calcium into the cell by prolonging the open state of the channel, which is readily quantifiable using fluorescent calcium indicators.[4][5] This application note provides a detailed protocol for using FPL-64176 to stimulate calcium influx in cell-based calcium imaging assays.

Mechanism of Action

FPL-64176 selectively binds to L-type calcium channels on the cell membrane. This binding event modifies the channel's gating properties, leading to a dramatic increase in the macroscopic inward Ca2+ current.[4] Key effects include a slowing of both channel activation and deactivation, an increase in the probability of the channel being open, and a prolongation of the mean open time.[4][5] The result is a robust and sustained elevation of intracellular calcium ([Ca2+]i), which can be used to study a wide range of calcium-dependent cellular processes.

References

- 1. FPL 64176 | Cav1.x Channel Activators: R&D Systems [rndsystems.com]

- 2. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

FPL-64176: Application Notes for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-64176 is a potent and selective activator of L-type voltage-gated calcium channels (CaV1.x).[1] Unlike dihydropyridine-based activators such as Bay K 8644, FPL-64176 is a benzoylpyrrole compound that acts at a distinct site on the channel protein.[2][3] Its unique mechanism of action involves slowing the activation and inactivation kinetics of the L-type Ca2+ channel, resulting in a prolonged influx of calcium ions.[3][4] This property makes FPL-64176 a valuable pharmacological tool for investigating cellular processes regulated by calcium signaling. These application notes provide detailed protocols for key in vitro experiments using FPL-64176 and summarize effective concentrations from published studies.

Mechanism of Action

FPL-64176 directly activates L-type Ca2+ channels, leading to an increased influx of extracellular calcium into the cell. This elevation in intracellular calcium concentration ([Ca2+]i) can trigger a variety of downstream cellular responses, including muscle contraction, neurotransmitter release, and changes in gene expression.[5][6] The binding site for FPL-64176 appears to be on the extracellular face of the channel.[3]

Quantitative Data Summary

The following table summarizes the effective concentrations of FPL-64176 and its observed effects in various in vitro experimental models.

| Cell/Tissue Type | Experiment Type | Concentration | Observed Effect | Reference |

| Rat Tail Artery | Smooth Muscle Contraction | EC50: 211 nM | Induced contractile response. | [2] |

| Rat Anterior Pituitary (GH3) Cells | Calcium Influx Assay | EC50: 120 nM | Increased K+-dependent Ca2+ influx. | [7] |

| Neonatal Rat Ventricular Myocytes | Calcium Influx Assay | 100 nM - 1 µM | Enhanced Ca2+ influx. | [3] |

| Neonatal Rat Ventricular Cells | Electrophysiology (Whole-cell) | 300 nM | Increased whole-cell Ca2+ channel current amplitude by 484 ± 100%. | [4] |

| A7r5 Smooth Muscle Cells | Electrophysiology (Whole-cell) | 1 µM | Increased L-type Ca2+ current amplitude by approximately 14-fold. | [2] |

| Guinea Pig Atria | Positive Inotropic Effect | EC50: 16 nM | Potent positive inotropic effect. | [1] |

| Human & Dog Cardiac RyR2 | Single Channel Activity | 100-200 µM | Increased single channel open probability of ryanodine receptors. | [8] |

| Rat Neocortical Slices | Neurotransmitter Release | Concentration-dependent | Enhanced 15 mM K+-evoked [3H]norepinephrine release. | [6] |

Experimental Protocols

Calcium Influx Assay Using a Fluorescent Indicator

This protocol describes the measurement of intracellular calcium changes in response to FPL-64176 using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Cells of interest (e.g., GH3 cells, primary neurons)

-

Culture medium and supplements

-

Fluo-4 AM or other suitable calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

FPL-64176 stock solution (e.g., 1 mM in DMSO)

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading:

-

Washing: Aspirate the loading buffer and wash the cells gently with HBSS two to three times to remove extracellular dye.[9]

-

Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence intensity using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

-

FPL-64176 Addition: Prepare serial dilutions of FPL-64176 in HBSS. Add the desired final concentrations of FPL-64176 to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium influx kinetics.

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). Normalize the data as ΔF/F0.

Smooth Muscle Contraction Assay

This protocol outlines a method to assess the contractile effect of FPL-64176 on smooth muscle tissue, such as aortic or tracheal smooth muscle, using a collagen gel contraction assay.[10]

Materials:

-

Primary smooth muscle cells (e.g., human aortic smooth muscle cells)[11][12]

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

FPL-64176 stock solution

-

Digital camera and image analysis software

Procedure:

-

Cell Preparation: Culture smooth muscle cells to 70-80% confluency. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.[13][14]

-

Collagen Gel Preparation:

-

Polymerization: Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.[13][14]

-

Gel Detachment: After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip or spatula to create floating collagen lattices.[14]

-

Treatment: Add culture medium containing different concentrations of FPL-64176 to the wells. Include a vehicle control (e.g., DMSO).

-

Contraction Measurement: At various time points (e.g., 0, 1, 4, 8, 24 hours), photograph the wells.

-

Data Analysis: Use image analysis software to measure the diameter of the collagen gels. Calculate the percentage of contraction relative to the initial gel size.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording L-type Ca2+ currents in response to FPL-64176 using the whole-cell patch-clamp technique.[4][7]

Materials:

-

Cells expressing L-type Ca2+ channels (e.g., A7r5 cells, neonatal rat ventricular myocytes)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (containing Ba2+ or Ca2+ as the charge carrier)

-

Internal solution (pipette solution)

-

FPL-64176 stock solution

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential where L-type channels are closed (e.g., -80 mV).

-

-

Baseline Current Recording: Apply a voltage-step protocol to elicit L-type Ca2+ currents (e.g., step to 0 mV for 200 ms). Record baseline currents.

-

FPL-64176 Application: Perfuse the recording chamber with an external solution containing the desired concentration of FPL-64176 (e.g., 1 µM).[15]

-

Post-Treatment Recording: After a few minutes of incubation, apply the same voltage-step protocol and record the currents in the presence of FPL-64176.

-

Data Analysis: Measure the peak current amplitude, activation kinetics, and inactivation kinetics before and after FPL-64176 application.

Concluding Remarks

FPL-64176 is a powerful tool for studying L-type Ca2+ channel function and calcium-dependent signaling pathways. The protocols and concentration guidelines provided here serve as a starting point for designing in vitro experiments. Researchers should optimize concentrations and experimental conditions for their specific cell type and biological question of interest. Caution is advised when using FPL-64176 in neuronal preparations, as it may also inhibit N-type calcium channels at higher concentrations.[16]

References

- 1. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-schistosomal action of the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The non-dihydropyridine L-type voltage-sensitive calcium channel activator FPL 64176 enhances K(+)-evoked efflux of [3H]norepinephrine from rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of cardiac ryanodine receptors by the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The action of physiological and synthetic steroids on the calcium channel CatSper in human sperm [frontiersin.org]

- 10. Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innovitro.de [innovitro.de]

- 12. promocell.com [promocell.com]

- 13. bioscience.co.uk [bioscience.co.uk]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for FPL-64176 Stock Solution Preparation and Storage

Audience: Researchers, scientists, and drug development professionals.

Introduction